3-Bromo-1H-pyrrole-2-carbaldehyde

Catalog No.
S734836
CAS No.
408359-07-9
M.F
C5H4BrNO
M. Wt
174 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1H-pyrrole-2-carbaldehyde

CAS Number

408359-07-9

Product Name

3-Bromo-1H-pyrrole-2-carbaldehyde

IUPAC Name

3-bromo-1H-pyrrole-2-carbaldehyde

Molecular Formula

C5H4BrNO

Molecular Weight

174 g/mol

InChI

InChI=1S/C5H4BrNO/c6-4-1-2-7-5(4)3-8/h1-3,7H

InChI Key

LQCFDVADSYYMLI-UHFFFAOYSA-N

SMILES

C1=CNC(=C1Br)C=O

Canonical SMILES

C1=CNC(=C1Br)C=O

Synthesis and Characterization:

3-Bromo-1H-pyrrole-2-carbaldehyde is a heterocyclic compound containing a five-membered nitrogen-containing ring (pyrrole) substituted with a bromine atom at position 3 and a formyl group (CHO) at position 2. While the specific details of its synthesis might be proprietary information, scientific literature suggests methods involving the reaction of various starting materials like 2,5-dibromopyrrole and formylating agents like formamide or Vilsmeier-Haaf reagents [, ].

Potential Applications:

Research suggests that 3-Bromo-1H-pyrrole-2-carbaldehyde may hold potential for various scientific applications, although much of this research is still in the preclinical or exploratory phases. Here are some potential areas of exploration:

  • Medicinal Chemistry: The presence of the bromine atom and the formyl group makes 3-Bromo-1H-pyrrole-2-carbaldehyde an attractive scaffold for the development of new drugs. Its structural similarity to known bioactive molecules suggests potential for applications in various therapeutic areas, including cancer, inflammation, and infectious diseases [, ]. However, further research is needed to evaluate its efficacy and safety in these contexts.
  • Organic Synthesis: The reactive nature of the formyl group makes 3-Bromo-1H-pyrrole-2-carbaldehyde a valuable intermediate for the synthesis of more complex molecules. Researchers are exploring its potential as a building block in the preparation of various heterocyclic compounds with diverse functionalities [].

3-Bromo-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C5H4BrNOC_5H_4BrNO and a molecular weight of 174.00 g/mol. It features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, with a bromine substituent at the third position and an aldehyde functional group at the second position. This compound is classified under the broader category of pyrrole derivatives, which are known for their diverse biological and chemical properties .

Typical of aldehydes and aromatic compounds. Notable reactions include:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It may participate in condensation reactions to form more complex structures, particularly when reacted with amines or other functional groups.
  • Electrophilic Aromatic Substitution: The bromine atom on the pyrrole ring can facilitate electrophilic substitution reactions, allowing for further functionalization of the compound.

These reactions make 3-Bromo-1H-pyrrole-2-carbaldehyde a versatile intermediate in organic synthesis .

3-Bromo-1H-pyrrole-2-carbaldehyde exhibits a range of biological activities, including antimicrobial and anticancer properties. It has been noted for its ability to inhibit certain bacterial strains and may possess potential as an anti-inflammatory agent. The compound's unique structure allows it to interact with biological targets effectively, making it a subject of interest in medicinal chemistry .

Several synthesis methods for 3-Bromo-1H-pyrrole-2-carbaldehyde have been documented:

  • Multicomponent Reactions: One efficient method involves multicomponent reactions that allow for rapid assembly of the pyrrole framework along with the desired substituents.
  • Alkylation Reactions: As outlined in patent literature, alkylation of pyrrole derivatives can yield 3-Bromo-1H-pyrrole-2-carbaldehyde through selective bromination followed by aldehyde formation .
  • Direct Bromination: Bromination of 1H-pyrrole-2-carbaldehyde using bromine or brominating agents can directly yield the bromo-substituted compound .

These methods highlight the compound's accessibility for research and industrial applications.

3-Bromo-1H-pyrrole-2-carbaldehyde finds applications in various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.
  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules and materials.
  • Material Science: The unique properties of pyrrole derivatives allow their use in developing conductive polymers and other advanced materials .

Studies on the interactions of 3-Bromo-1H-pyrrole-2-carbaldehyde with biological systems reveal its potential as an inhibitor for certain enzymes and receptors. For example, it has been evaluated for its effects on various cellular pathways, indicating possible roles in modulating inflammation and cell proliferation. Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential .

Several compounds share structural similarities with 3-Bromo-1H-pyrrole-2-carbaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
4-Bromo-1H-pyrrole-2-carbaldehyde931-33-90.88
4-Bromo-1H-pyrrole-2-carboxamide196106-96-40.83
4-Bromo-1H-pyrrole-2-carboxylic acid27746-02-70.78
4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde89909-51-30.72
5-Methylpyrrole-2-carbaldehyde1192-79-60.69

The uniqueness of 3-Bromo-1H-pyrrole-2-carbaldehyde lies in its specific bromine substitution pattern and aldehyde functionality, which differentiate it from these similar compounds. This distinct structure contributes to its unique reactivity and biological profile, making it a valuable compound in both research and application contexts .

The selective halogenation of pyrrole carbaldehyde derivatives represents a fundamental approach for accessing 3-bromo-1H-pyrrole-2-carbaldehyde. Electrophilic bromination protocols have emerged as the predominant methodology, with N-bromosuccinimide serving as the most widely employed brominating agent . The regioselectivity of bromination in pyrrole-2-carbaldehyde systems is significantly influenced by the electron-withdrawing nature of the aldehyde group, which directs electrophilic attack preferentially to the 4- and 5-positions [2].

Traditional bromination approaches utilize molecular bromine in carbon tetrachloride with trace amounts of iodine as catalyst, achieving conversions exceeding 90% for pyrrole ester substrates [2]. Temperature control emerges as a critical parameter, with room temperature conditions favoring 4-position bromination with selectivity ratios of 6:1 to 10:1 over 5-substitution [2]. Elevated temperatures approaching the boiling point of carbon tetrachloride result in diminished selectivity and increased formation of dibrominated products [2].

N-bromosuccinimide-mediated bromination in tetrahydrofuran at reduced temperatures represents an optimized protocol for achieving high yields of monobrominated products [3] . The reaction proceeds efficiently at 0°C under nitrogen atmosphere, with careful control of reaction time preventing over-bromination . Recrystallization from ethanol-water mixtures provides purified products with greater than 99% purity .

Brominating AgentSolventTemperatureYieldSelectivity
Molecular BromineCarbon TetrachlorideRoom Temperature>90%6:1 to 10:1 (4- vs 5-)
N-bromosuccinimideTetrahydrofuran0°C90%High 4-selectivity
N-bromosuccinimideAcetonitrile0°C85%Moderate selectivity

The dimethyl sulfoxide-hydrogen bromide system has demonstrated exceptional utility for selective bromination of pyrrole derivatives under mild conditions [4] [5]. This methodology affords high yields of brominated products with excellent functional group tolerance and operates through the formation of bromodimethylsulfonium bromide as the active brominating species [5]. Temperature control within this system enables selective formation of mono- or dibrominated products, with reactions at 50°C favoring monobromination and elevated temperatures promoting dibromination [5].

Acetyl bromide in combination with dimethyl sulfoxide provides an alternative mild bromination protocol that operates effectively at room temperature [6]. This system has demonstrated broad substrate scope and excellent yields ranging from 46% to 99% for various pyrrole substrates [6]. The methodology exhibits particular utility for bromination of electron-rich pyrrole derivatives while maintaining high regioselectivity [6].

Oxidative Annulation Approaches for Pyrrole Skeleton Construction

Oxidative annulation methodologies offer efficient de novo synthetic routes to pyrrole-2-carbaldehyde frameworks that can subsequently undergo bromination to access 3-bromo-1H-pyrrole-2-carbaldehyde. The oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters provides a practical approach featuring oxidative annulation coupled with carbon-hydrogen to carbon-oxygen oxidation [7] [8].

This methodology operates under mild conditions without requiring stoichiometric quantities of hazardous oxidants, with preliminary mechanistic investigations indicating that the aldehyde oxygen atom originates from molecular oxygen [7]. The scalable approach demonstrates distinct advantages over traditional oxidative functionalization methods and enables efficient preparation of pyrrole-2-carbaldehyde derivatives from readily available starting materials [7].

Electrochemical oxidative annulation represents an emerging methodology for pyrrole synthesis from 1,3-dicarbonyl compounds and primary amines [9]. This approach proceeds via electro-oxidative intermolecular annulation without requiring transition metal catalysts or harsh reaction conditions [9]. The methodology operates through in situ formation of enamine intermediates that undergo dehydrocyclization to afford polysubstituted pyrroles [9].

Starting MaterialsConditionsYield RangeKey Features
Aryl ketones, amines, acetoacetatesOxidative conditions, O₂Moderate to highScalable, mild conditions
1,3-Dicarbonyl compounds, aminesElectrochemical oxidationGood to excellentMetal-free, ambient conditions
Enamides, alkynesRuthenium catalysisEfficientRegioselective annulation

Ruthenium-catalyzed oxidative annulation of enamides with alkynes provides an efficient and regioselective route to pyrrole derivatives through cleavage of carbon-hydrogen and nitrogen-hydrogen bonds [10] [11]. This methodology can afford both N-acetyl substituted and N-unsubstituted pyrroles by altering reaction conditions, demonstrating versatility in product formation [10] [11].

Copper-catalyzed aerobic cyclization of alkylamines and arylacetaldehydes under mild conditions represents another oxidative annulation approach [12]. This methodology features high atom economy with water as the sole byproduct and operates under environmentally friendly conditions [12]. Optimization studies demonstrate that copper(II) triflate provides superior catalytic activity with yields reaching 95% under optimal conditions [12].

Metal-Catalyzed Cross-Coupling Reactions in Bromopyrrole Synthesis

Palladium-catalyzed cross-coupling methodologies serve as versatile tools for both constructing bromopyrrole frameworks and functionalizing pre-existing bromopyrrole substrates. Suzuki-Miyaura cross-coupling reactions have demonstrated exceptional utility for introducing aromatic substituents onto pyrrole cores, with brominated pyrrole derivatives serving as effective electrophilic coupling partners [13] [14].

The activation of bromopyrrole esters through ortho electron-withdrawing groups significantly enhances cross-coupling efficiency [13] [14]. Formyl group activation represents a particularly effective strategy, with 3-bromo-2-formylpyrrole-5-carboxylate substrates demonstrating excellent reactivity in Suzuki cross-coupling reactions [14]. Optimization studies have identified dichloro[1,1'-bis-(diphenylphosphino)-ferrocene]palladium(II) dichloromethane adduct as providing optimal catalyst performance with yields reaching 99% for certain substrates [14].

Pyrrole SubstrateCoupling PartnerCatalyst SystemYieldComments
3-Bromo-2-formylpyrrole esterArylboronic acidsPalladium-DPPF99%Formyl activation
4-Bromopyrrole ester4-MethylphenyltrifluoroboratePalladium-DPPF99%Ortho ester activation
Bromopyrrole derivativesVarious boronic acidsPalladium-triphenylphosphine51-96%Broad substrate scope

Stille cross-coupling reactions utilizing pyrrolylsulfonium salts as pseudohalide coupling partners have emerged as advantageous alternatives to traditional halide-based approaches [15]. These methodologies circumvent the synthetic challenges associated with regioselective halogenation and instability of pyrrolyl halides [15]. The pyrrolylsulfonium salts demonstrate high stability and can be selectively introduced at either alpha or beta positions of the pyrrole ring [15].

Sonogashira cross-coupling protocols enable efficient introduction of alkyne functionalities onto bromopyrrole substrates [16] [17]. Copper-free variants have been developed to minimize side reactions and improve functional group tolerance [18]. Optimization studies demonstrate that palladium tetrakis(triphenylphosphine) in combination with triethylamine-toluene solvent mixtures provides optimal reaction conditions [17].

Palladium-catalyzed decarboxylative cross-coupling represents an innovative approach for synthesizing 2-arylpyrroles through flow processes [19]. This methodology utilizes easily accessible starting materials and features palladium as the sole metal catalyst [19]. Flow reactor configurations with fixed bed reactors for insoluble cesium carbonate enable efficient continuous synthesis with excellent yields reaching 84% on multi-gram scales [19].

Challenges in Regioselective Bromination of Pyrrole Derivatives

The regioselective bromination of pyrrole derivatives presents significant synthetic challenges due to the inherent reactivity patterns of the pyrrole ring system. The electron-rich nature of pyrroles renders them highly susceptible to electrophilic attack, often resulting in polyhalogenated products or poor regioselectivity [20] [21]. The resonance stabilization of intermediate carbocations favors substitution at the 2 and 5 positions, complicating selective functionalization at the 3 position [20].

Electronic effects of substituents play crucial roles in determining bromination regioselectivity. Electron-withdrawing groups such as carbonyl functionalities provide directing effects that can be exploited for selective functionalization [2] [22]. The aldehyde group in pyrrole-2-carbaldehyde systems deactivates the 3 and 5 positions while promoting bromination at the 4 position [2]. However, achieving selective 3-bromination requires careful consideration of reaction conditions and substrate design [22].

Solvent effects significantly influence bromination outcomes, with polar aprotic solvents generally providing improved selectivity compared to polar protic media [6] [4]. The dimethyl sulfoxide-hydrogen bromide system demonstrates superior selectivity compared to traditional halogenation protocols, operating through formation of discrete brominating species that exhibit enhanced electrophilic discrimination [4] [5].

ChallengeContributing FactorsMitigation Strategies
PolybrominationHigh pyrrole reactivityTemperature control, stoichiometry
Poor regioselectivityMultiple reactive sitesDirecting groups, mild conditions
Product instabilityHalogen labilityInert atmosphere, low temperature
Side reactionsOxidative degradationAntioxidants, careful workup

Temperature control emerges as a critical parameter for achieving regioselective bromination. Lower temperatures generally favor kinetic control and improved selectivity, while elevated temperatures promote thermodynamic control leading to statistical mixtures of regioisomers [2] [5]. The bromination of pyrrole-2-carboxaldehyde at room temperature provides 4-brominated products with selectivity ratios exceeding 6:1, while reactions at elevated temperatures result in diminished selectivity [2].

The use of mild brominating agents such as tetrabutylammonium tribromide has demonstrated improved selectivity for bromination of pyrrole derivatives [23] [24]. This reagent system operates under mild conditions and enables highly selective formation of monobrominated products with minimal formation of polyhalogenated byproducts [23] [24]. The methodology has proven particularly effective for regioselective bromination at the 3 position of pyrrolo[1,2-a]quinoxalines and related heterocyclic systems [23] [24].

Enzymatic halogenation represents an emerging approach for achieving regioselective bromination under mild conditions [20]. Flavin-dependent halogenases such as PrnC demonstrate site-selective chlorination of pyrrolic heterocycles without requiring protective groups or harsh reaction conditions [20]. These biocatalytic methods avoid toxic halogenating reagents and provide useful handles for late-stage functionalization through subsequent cross-coupling reactions [20].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 3-Bromo-1H-pyrrole-2-carbaldehyde reveals characteristic signals that confirm both the structural framework and substitution pattern of this heterocyclic aldehyde [1]. The most diagnostically significant resonance appears as a sharp singlet in the range δ 9.5-9.8 ppm, corresponding to the aldehyde proton [1] [2]. This substantial downfield chemical shift reflects the pronounced deshielding effect of the carbonyl oxygen, which is typical for aromatic aldehydes where the formyl group is directly attached to an electron-rich heterocyclic system [1].

The pyrrole ring protons display a characteristic pattern that distinguishes this compound from other regioisomers [3]. The H-4 proton typically resonates as a doublet at δ 6.8-7.0 ppm, while the H-5 proton appears as a doublet at δ 6.2-6.4 ppm [3] . The coupling constant between these adjacent protons is approximately 3.5-4.0 Hz, consistent with the typical meta-coupling observed in pyrrole systems [1] [5]. This coupling pattern provides definitive evidence for the 3-bromo substitution, as it confirms the presence of only two magnetically non-equivalent ring protons.

The nitrogen-hydrogen proton exhibits variable chemical shift behavior depending on solvent conditions and concentration, typically appearing as a broad signal between δ 9.5-11.0 ppm [5] [6]. This proton is readily exchangeable with deuterium oxide, confirming its assignment to the pyrrole nitrogen [5]. The broadness of this signal often results from quadrupolar relaxation effects and hydrogen bonding interactions, particularly in polar solvents [6].

Integration ratios consistently confirm the molecular composition, with the aldehyde proton integrating for one hydrogen, each pyrrole ring proton for one hydrogen, and the nitrogen-hydrogen for one exchangeable proton, totaling four observable protons in the spectrum [1] [3].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural information about 3-Bromo-1H-pyrrole-2-carbaldehyde through the observation of five distinct carbon resonances [7] [8]. The carbonyl carbon represents the most downfield signal, typically appearing between δ 178-185 ppm [9] [10]. This chemical shift is characteristic of aromatic aldehydes where the carbonyl group experiences both the deshielding effect of the oxygen and the electronic influence of the attached heterocyclic system [7] [9].

The aldehyde-bearing carbon (C-2) resonates in the range δ 125-135 ppm, reflecting its quaternary nature and the electron-withdrawing influence of both the carbonyl substituent and the adjacent bromine atom [9] [10]. The bromine-substituted carbon (C-3) exhibits a characteristic upfield shift to δ 95-105 ppm due to the heavy atom effect and the inductive withdrawal of electron density by the halogen [3].

The remaining pyrrole ring carbons display chemical shifts consistent with aromatic character [7] [9]. The C-4 carbon typically appears at δ 120-130 ppm, while the C-5 carbon resonates at δ 110-120 ppm [9] [10]. The relative chemical shifts of these carbons reflect their different electronic environments within the substituted pyrrole framework, with C-4 being more deshielded due to its proximity to the electron-withdrawing aldehyde substituent [7].

Quaternary carbon suppression techniques, such as Distortionless Enhancement by Polarization Transfer experiments, can be employed to distinguish between carbon-hydrogen bearing carbons and quaternary centers, facilitating complete structural assignment [11] [8].

Two-Dimensional Correlation Spectroscopy

Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information for unambiguous structural determination of 3-Bromo-1H-pyrrole-2-carbaldehyde [13]. Correlation Spectroscopy experiments reveal scalar coupling relationships between adjacent protons, confirming the substitution pattern through the observation of cross-peaks between H-4 and H-5 protons [13]. The absence of additional cross-peaks in the aromatic region confirms the presence of only two ring protons, consistent with the 3-bromo-2-carbaldehyde substitution pattern [13].

Heteronuclear Single Quantum Coherence spectroscopy establishes direct carbon-hydrogen connectivity relationships [13]. This technique confirms the assignment of each proton resonance to its corresponding carbon atom, with clear correlations observed between the aldehyde proton and the carbonyl carbon, and between each pyrrole proton and its respective ring carbon [13].

Heteronuclear Multiple Bond Correlation experiments provide long-range connectivity information extending across two and three bonds [13] [15]. Critical correlations include the aldehyde proton showing connectivity to C-2 and C-3, confirming the attachment of the formyl group to the pyrrole ring [13]. Additional correlations between ring protons and quaternary carbons establish the complete connectivity framework of the molecule [13] [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-Bromo-1H-pyrrole-2-carbaldehyde provides characteristic fragmentation patterns that confirm molecular structure and composition [16] [17]. The molecular ion exhibits the diagnostic isotope pattern of a monobrominated compound, with peaks at m/z 173 and 175 in approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes respectively [18] [16]. This isotopic signature provides immediate confirmation of the presence of a single bromine atom in the molecular structure [16] [17].

The base peak fragmentation pathway typically involves loss of carbon monoxide from the molecular ion, generating fragment ions at m/z 145/147 [16] [17]. This decarbonylation process is characteristic of aromatic aldehydes and represents a thermodynamically favorable elimination that maintains the aromatic character of the resulting fragment [16]. The mechanism involves α-cleavage adjacent to the carbonyl group, followed by rearrangement to form the stable pyrrole-bromine fragment [16] [17].

Alternative fragmentation pathways include direct halogen loss, producing ions at m/z 94 [17] [19]. This process generates the pyrrole-2-carbaldehyde cation radical, which undergoes further fragmentation to produce characteristic pyrrole-containing fragments [17]. The relative abundance of this pathway provides information about the carbon-bromine bond strength and the stability of the resulting carbocation [17] [19].

Ring fragmentation processes yield lower mass fragments, including the pyrrole fragment at m/z 66 corresponding to [C₄H₄N]⁺ and smaller hydrocarbon fragments at m/z 39 [C₃H₃]⁺ [17] [19]. These fragmentation patterns are consistent with known pyrrole mass spectral behavior and provide supporting evidence for the heterocyclic framework [16] [17].

Collision-induced dissociation experiments can provide additional structural information through controlled fragmentation under varying energy conditions [16]. These studies reveal the relative stability of different molecular fragments and can distinguish between isomeric structures based on their characteristic fragmentation energetics [16].

Infrared and Raman Vibrational Signatures

Infrared spectroscopy of 3-Bromo-1H-pyrrole-2-carbaldehyde reveals characteristic vibrational bands that provide detailed information about functional group presence and molecular structure [20] [21] [22]. The carbonyl stretching vibration appears as a strong absorption between 1680-1720 cm⁻¹ [20] [21] [23]. This frequency range is typical for conjugated aldehydes where the carbonyl group is attached to an aromatic system, resulting in a lower frequency compared to aliphatic aldehydes due to resonance stabilization [21] [23] [24].

The nitrogen-hydrogen stretching vibration manifests as a medium to strong, typically broad absorption in the range 3400-3500 cm⁻¹ [20] [21] [6]. The breadth of this band often reflects hydrogen bonding interactions, either intermolecular in solid samples or with solvent molecules in solution measurements [22] [6]. This assignment can be confirmed through deuterium exchange experiments, where the band shifts to lower frequency upon replacement with deuterium [6].

Aromatic carbon-hydrogen stretching vibrations appear as multiple peaks in the region 3100-3150 cm⁻¹ [21] [23]. The aldehyde carbon-hydrogen stretch exhibits characteristic behavior with peaks observed between 2820-2750 cm⁻¹, often appearing as a Fermi doublet due to coupling with overtone vibrations [20] [21] [23]. This pattern is diagnostic for aldehyde functional groups and provides confirmation of the formyl substitution [23] [24].

The carbon-carbon stretching vibrations of the pyrrole ring system appear between 1550-1600 cm⁻¹, reflecting the aromatic character of the heterocyclic framework [25] [21]. Additional ring vibrations, including carbon-nitrogen stretching modes, are observed in the 1350-1400 cm⁻¹ region [25] [6]. The carbon-bromine stretching vibration appears as a medium intensity band between 600-700 cm⁻¹, with the exact position influenced by the electronic environment of the halogen substituent [21].

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to certain molecular vibrations [25] [22] [26]. The carbon-bromine stretching mode is often more intense in Raman spectra due to the polarizability of the bromine atom [26] [27]. Ring breathing modes and symmetric stretching vibrations are typically enhanced in Raman measurements, providing additional structural confirmation [25] [27].

Vibrational assignments can be supported through computational methods using density functional theory calculations, which predict both infrared and Raman intensities [25] [22] [28]. These theoretical studies help distinguish overlapping bands and provide detailed mode descriptions for complex vibrational patterns [25] [28].

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of 3-Bromo-1H-pyrrole-2-carbaldehyde exhibits characteristic electronic transitions that reflect both the heterocyclic aromatic system and the electron-withdrawing substituents [29] [30] [31]. The primary absorption maximum typically occurs around λ_max 270-290 nm, corresponding to π→π* transitions within the extended conjugated system formed by the pyrrole ring and the carbonyl group [29] [31] [32].

The presence of the bromine substituent introduces significant effects on the electronic absorption profile [30] [32]. Heavy atom effects from bromine enhance spin-orbit coupling, leading to increased intersystem crossing rates and potential phosphorescence emission under appropriate conditions [30]. The electron-withdrawing nature of bromine also influences the energy levels of molecular orbitals, typically causing a bathochromic shift compared to unsubstituted pyrrole-2-carbaldehyde [30] [32].

The aldehyde chromophore contributes characteristic absorption bands arising from n→π* transitions of the carbonyl oxygen lone pairs [29] [31]. These transitions typically appear at longer wavelengths (around 320-350 nm) with lower extinction coefficients compared to the π→π* transitions [31]. The exact position and intensity of these bands depend on solvent effects and the degree of conjugation with the pyrrole ring system [29] [31].

Solvent effects significantly influence the absorption characteristics of 3-Bromo-1H-pyrrole-2-carbaldehyde [31] [33]. Polar solvents generally cause hypsochromic shifts of the n→π* transitions due to preferential stabilization of the ground state through hydrogen bonding interactions with the carbonyl oxygen [31]. Conversely, π→π* transitions may exhibit bathochromic shifts in polar media due to increased stabilization of the excited state [31] [33].

The molar absorptivity values typically range from 10,000 to 20,000 M⁻¹cm⁻¹ for the primary π→π* transitions, reflecting the strong electronic coupling within the conjugated system [2] [31]. These values are characteristic of aromatic heterocyclic aldehydes and provide quantitative information for analytical applications [31].

Temperature-dependent absorption studies can reveal information about conformational equilibria and excited state dynamics [29] [32]. Variable temperature measurements may show changes in band shapes or positions that reflect rotational barriers around the carbon-carbon bond connecting the aldehyde group to the pyrrole ring [29] [32].

XLogP3

1.2

Wikipedia

3-Bromo-1H-pyrrole-2-carbaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types